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molecular formula C11H19IN2O3 B8426997 Tert-butyl 4-(2-iodoacetyl)piperazine-1-carboxylate

Tert-butyl 4-(2-iodoacetyl)piperazine-1-carboxylate

Cat. No. B8426997
M. Wt: 354.18 g/mol
InChI Key: RYMZHWPYQJXSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278982B2

Procedure details

A mixture of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate (150 mg, 0.57 mmol) and sodium iodide (260 mg, 1.73 mmol) in acetone (6 mL) was stirred at room temperature for 21 h, and then the reaction mixture turned to a suspension containing white solid. The solids were eliminated by filtration, and the filtrate was dried to vacuo and washed with CH2Cl2 and H2O. The organic layer then dried over MgSO4, filtered and concentrated to give tert-butyl 4-(2-iodoacetyl)piperazine-1-carboxylate (164.4 mg, 84.4% yield). C11H191N2O3; brown solid; mp 69-71° C.; IR vmax (neat) 2976, 2926, 2861, 1696, 1650, 1459, 1419, 1366, 1258, 1168, 1028, 996, 750 cm−1; 1H NMR (400 MHz, CDCl3) δ 3.76 (2H, s), 3.57 (2H, m), 3.51 (2H, m), 3.41 (4H, m) 1.47 (9H, s); 13C NMR (100 MHz, CDCl3) δ 166.5, 154.2, 80.4, 47.0, 43.0 (2×), 41.9 (2×), 28.4 (3×).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([N:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1)=[O:4].[I-:18].[Na+]>CC(C)=O>[I:18][CH2:2][C:3]([N:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClCC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
260 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 21 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing white solid
FILTRATION
Type
FILTRATION
Details
The solids were eliminated by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was dried to vacuo
WASH
Type
WASH
Details
washed with CH2Cl2 and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
ICC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 164.4 mg
YIELD: PERCENTYIELD 84.4%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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